molecular formula C19H19ClN4O4S2 B2538185 N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 922620-43-7

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

Cat. No. B2538185
CAS RN: 922620-43-7
M. Wt: 466.96
InChI Key: VLDNCCKXABANFH-UHFFFAOYSA-N
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Description

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C19H19ClN4O4S2 and its molecular weight is 466.96. The purity is usually 95%.
BenchChem offers high-quality N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Pyridine Derivatives : Research has led to the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • New Pyridine Derivatives with Antimicrobial Studies : Further synthesis of pyridine derivatives has shown antibacterial and antifungal activities, establishing the significance of the chemical structure in biological applications (Patel & Agravat, 2007).

Antiproliferative and Analgesic Activities

  • Bioactive Benzohydrazide Derivatives : A study on the synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives demonstrated promising analgesic and antiproliferative activities, underlining their potential in drug development (Vijaya Raj et al., 2007).

Antiviral Activity Against COVID-19

  • Potential COVID-19 Inhibitors : New thiazole clubbed pyridine scaffolds have been investigated for their antiviral activity against SARS-CoV-2, with molecular docking and dynamic simulation studies indicating significant binding energy, suggesting their potential as COVID-19 inhibitors (Alghamdi et al., 2023).

Synthetic Routes and Characterizations

  • Synthesis of Heterocyclic Compounds : Different heterocyclic compounds prepared from 2-hydroxy benzohydrazide have been synthesized, showcasing the versatility of benzohydrazide derivatives in synthesizing compounds with potential antimicrobial activities (Sarshira et al., 2016).

  • Synthesis and Biological Evaluation : The synthesis and evaluation of a series of N-aryl hydrazones and their 4-thiazolidinone derivatives have been conducted, demonstrating antioxidant, anti-inflammatory, analgesic, and antimicrobial activities, highlighting their therapeutic potentials (Nandagokula et al., 2012).

properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-28-15-9-8-14(20)17-16(15)21-19(29-17)23-22-18(25)12-4-6-13(7-5-12)30(26,27)24-10-2-3-11-24/h4-9H,2-3,10-11H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDNCCKXABANFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

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